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Introduction

0-1918 is a synthetic, non-psychotropic analog of cannabidiol that has emerged as a valuable
pharmacological tool for investigating novel cannabinoid signaling pathways. Unlike classical
cannabinoids that primarily target the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, O-
1918 exhibits a distinct pharmacological profile, primarily interacting with the orphan G protein-
coupled receptors GPR18 and GPR55.[1][2][3] This guide provides a comprehensive overview
of the known biological targets of O-1918, its effects on associated signaling pathways, and
detailed methodologies for key experimental assays.

Core Biological Targets of O-1918

The primary biological targets of O-1918 that have been identified and characterized are the G
protein-coupled receptors GPR18 and GPR55, and the large-conductance calcium-activated
potassium (BKCa) channels.[1][3]

GPR18: The Putative "Abnormal Cannabidiol" Receptor

GPR18 is an orphan GPCR that has been proposed as the "abnormal cannabidiol (abn-CBD)
receptor."[4] O-1918 is widely recognized as a selective antagonist of GPR18.[5][6] However,
its pharmacological activity at this receptor can be complex, with some studies reporting biased

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b7910220?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC7949482/
https://en.wikipedia.org/wiki/O-1918
https://pmc.ncbi.nlm.nih.gov/articles/PMC2874616/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7949482/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2874616/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6554050/
https://www.probechem.com/products_O-1918.html
https://academic.oup.com/mend/article/25/11/1835/2614733
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7910220?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

agonism, where it can act as an agonist in certain signaling pathways (e.g., calcium
mobilization and ERK1/2 phosphorylation) while antagonizing others (e.g., cell migration).[1][7]

GPR55: An Atypical Cannabinoid Receptor

GPRS55 is another orphan GPCR that is activated by certain cannabinoids and
lysophospholipids. O-1918 is considered a putative antagonist of GPR55.[8][9] The
antagonistic effects of O-1918 at GPR55 have been observed in various functional assays,
although its potency can vary depending on the experimental context.

BKCa Channels: A Non-GPCR Target

In addition to its activity at GPCRs, O-1918 has been shown to be a potent inhibitor of large-
conductance calcium-activated potassium (BKCa) channels.[1][10] This interaction represents
a distinct mechanism of action that is independent of G protein-coupled signaling.

Quantitative Data on O-1918 Activity

A significant challenge in the field is the limited availability of precise quantitative data, such as
binding affinities (Ki) and functional potencies (IC50/EC50), for O-1918 at its primary targets.
The following tables summarize the available quantitative and qualitative data.
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Signaling Pathways Modulated by O-1918

0-1918, through its interaction with GPR18 and GPR55, modulates several key intracellular
signaling cascades.

GPR18 Signaling

Activation of GPR18 is primarily coupled to Gai/o and Gaq G-proteins.[7][13][14] This leads to
downstream signaling events including:

» Calcium Mobilization: Gaq activation stimulates phospholipase C (PLC), leading to the
production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release
of intracellular calcium stores.[7][13]

 MAPK/ERK Pathway: Gai/o activation can lead to the phosphorylation and activation of the
extracellular signal-regulated kinase (ERK) cascade.[7]

o Cell Migration: GPR18 activation by agonists like NAGly promotes cell migration, an effect
that is antagonized by O-1918.[4]
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GPR18 Signaling Pathways

GPR55 Signaling

GPR55 couples to Gaq and Gal2/13 G-proteins, initiating a distinct set of signaling events:

* RhoA/ROCK Pathway: Ga12/13 activation leads to the stimulation of the small GTPase
RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase
(ROCK). This pathway is involved in cytoskeleton rearrangement.[1][11]

e PLC and Calcium Mobilization: Similar to GPR18, Gaq activation by GPR55 stimulates PLC-
mediated increases in intracellular calcium.[1]

+ ERK Pathway: GPR55 activation also leads to the phosphorylation of ERK1/2.[8]
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Experimental Protocols

Detailed, step-by-step protocols for assays used to characterize O-1918 are often proprietary
or vary between laboratories. However, the following sections outline the general principles and
common methodologies for key functional assays.

B-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This assay measures the recruitment of B-arrestin to an activated GPCR, a key step in receptor

desensitization and signaling.

Principle: The assay utilizes enzyme fragment complementation. The GPCR of interest (e.g.,
GPR18) is tagged with a small enzyme fragment (ProLink™), and (3-arrestin is tagged with a
larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced GPCR activation
and subsequent B-arrestin recruitment, the two enzyme fragments come into close proximity,
forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
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General Protocol:

e Cell Plating: Seed CHO-K1 or HEK293 cells stably co-expressing the tagged GPCR and [3-
arrestin into a 384-well plate and incubate overnight.[12]

o Compound Addition (Antagonist Mode): Add O-1918 at various concentrations to the cells
and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.

e Agonist Stimulation: Add a known agonist for the receptor (e.g., A°-THC for GPR18) at a
concentration that elicits a submaximal response (e.g., EC80).

¢ Incubation: Incubate the plate for 90 minutes at 37°C.[7]
o Detection: Add the detection reagent containing the chemiluminescent substrate.

o Signal Measurement: After a 60-minute incubation at room temperature, measure the
chemiluminescent signal using a plate reader.[15]
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B-Arrestin Recruitment Assay Workflow

ERK1/2 Phosphorylation Assay (e.g., AlphaScreen®
SureFire®)

This assay quantifies the phosphorylation of ERK1/2, a downstream indicator of GPCR
activation.

Principle: This is a bead-based immunoassay. Cell lysates are incubated with two types of
beads: donor beads coated with an antibody against a total protein and acceptor beads coated
with an antibody against the phosphorylated form of the protein. In the presence of the
phosphorylated target protein, the beads are brought into close proximity. Laser excitation of

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b7910220?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7910220?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

the donor beads results in the generation of singlet oxygen, which diffuses to the acceptor
beads, triggering a chemiluminescent signal.

General Protocol:

Cell Culture and Starvation: Plate cells (e.g., HEK293) in a 96-well plate and serum-starve
for 48 hours to reduce basal ERK phosphorylation.

o Compound Treatment: Treat cells with O-1918 (for antagonist studies) followed by a known
agonist (e.g., LPI for GPR55).

o Cell Lysis: Lyse the cells to release the intracellular proteins.

o Assay Reaction: Add the AlphaScreen® SureFire® reaction mix containing the donor and
acceptor beads to the cell lysate.

 Incubation: Incubate in the dark at room temperature.

» Signal Detection: Read the plate on an EnSpire® or similar plate reader capable of
AlphaScreen® detection.
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Conclusion

0-1918 is a critical pharmacological tool for elucidating the roles of GPR18 and GPR55 in
health and disease. Its antagonist activity at these receptors, coupled with its inhibitory effects
on BKCa channels, provides multiple avenues for modulating cellular signaling. While the
existing literature clearly establishes its primary biological targets and downstream pathways, a
notable gap remains in the availability of robust quantitative data on its potency. Further
research is warranted to precisely determine the binding affinities and functional IC50/EC50
values of O-1918 at GPR18, GPR55, and BKCa channels. Such data will be invaluable for the
design of future experiments and the development of more selective and potent modulators of
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these important, non-classical cannabinoid targets. The complex, sometimes contradictory,
pharmacological profile of O-1918, including observations of biased agonism, underscores the
need for careful experimental design and interpretation when using this compound to probe the
intricacies of GPCR signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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